molecular formula C₃₅H₄₉N₁₁O₉S₂ B1663642 Eptifibatide CAS No. 188627-80-7

Eptifibatide

Katalognummer B1663642
CAS-Nummer: 188627-80-7
Molekulargewicht: 832 g/mol
InChI-Schlüssel: CZKPOZZJODAYPZ-LROMGURASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eptifibatide is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class . It is a synthetic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots from forming in the arteries of the heart after certain types of chest pain and heart attacks .


Synthesis Analysis

Eptifibatide is synthesized using a multigram-scale microwave-assisted solid-phase peptide synthesizer . The process consists of 5 steps: automated microwave-assisted solid-phase synthesis of eptifibatide linear precursor; cleavage from the resin with concomitant amino acid side-chains deprotection; disulfide-bond formation in solution; purification by flash column chromatography; ion-exchange solid-phase extraction .


Molecular Structure Analysis

Eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics . It has a molecular formula of C35H49N11O9S2 .


Chemical Reactions Analysis

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .


Physical And Chemical Properties Analysis

Eptifibatide has a molecular weight of 832.4 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disorders

Eptifibatide is primarily used in the treatment of acute coronary syndrome (ACS) . It acts as a glycoprotein IIb/IIIa inhibitor, blocking pathways in platelet activation and aggregation . This mechanism is crucial in preventing the formation of intraluminal thrombi that can obstruct coronary arteries, leading to conditions like unstable angina and myocardial infarction.

Percutaneous Coronary Intervention (PCI)

In the context of PCI, eptifibatide serves as an adjunct therapy. It’s used to manage complications such as stent thrombosis, particularly in high-risk patients experiencing slow or no flow within the stent, or those with a high thrombus burden . Its role in improving patient outcomes during PCI is well-documented.

Ischemic Stroke

Eptifibatide has shown promise in the treatment of acute ischemic stroke , especially in patients with tandem occlusions . It’s administered to improve cerebral flow post-balloon angioplasty and in conjunction with stent implantation. The drug’s short half-life and antiplatelet properties make it a valuable tool in managing these complex cases.

Carotid Stenting

In procedures involving carotid stenting, eptifibatide is used to prevent thromboembolic events. It’s particularly beneficial in patients with carotid artery stenosis, where it helps maintain patency of the stent and reduces the risk of stroke .

Intracranial Aneurysm Stenting

Similar to carotid stenting, eptifibatide plays a role in intracranial aneurysm stenting. By inhibiting platelet aggregation, it aids in preventing clot formation around the stent, which is critical in the management of aneurysms .

Septic Shock

Although not a primary indication, eptifibatide has been explored for its potential benefits in septic shock. Its antiplatelet activity may contribute to better microcirculatory flow in septic patients, though further research is needed to establish its efficacy in this application .

Cardiogenic Shock

In the setting of cardiogenic shock, which often accompanies severe cardiac events, eptifibatide can be used to mitigate the risk of further thrombotic complications. Its role here is to ensure that platelet aggregation does not exacerbate an already critical condition .

Research and Development of Peptide-Based Therapies

Beyond its clinical applications, eptifibatide is also significant in the research and development of new peptide-based therapies. Its structure and function serve as a model for developing novel drugs with similar or improved therapeutic profiles .

Safety And Hazards

When handling Eptifibatide, one should avoid breathing mist, gas or vapours. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-LROMGURASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046673
Record name Eptifibatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner.
Record name Eptifibatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eptifibatide

CAS RN

188627-80-7
Record name Eptifibatide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eptifibatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eptifibatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eptifibatide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPTIFIBATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eptifibatide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptifibatide
Reactant of Route 2
Eptifibatide
Reactant of Route 3
Eptifibatide
Reactant of Route 4
Eptifibatide
Reactant of Route 5
Eptifibatide
Reactant of Route 6
Eptifibatide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.